molecular formula C16H13N3O3 B12132650 2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B12132650
M. Wt: 295.29 g/mol
InChI Key: ILSCOCCNFVSLFZ-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction between 2-methoxybenzoic acid and 4-phenyl-1,2,5-oxadiazole-3-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. For example, in anticancer applications, the compound may inhibit the activity of certain kinases or disrupt DNA replication, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a methoxy group, a benzamide moiety, and an oxadiazole ring makes it a versatile compound with a wide range of applications .

Properties

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-methoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)16(20)17-15-14(18-22-19-15)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20)

InChI Key

ILSCOCCNFVSLFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=CC=C3

Origin of Product

United States

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